Carpipramine dihydrochloride is derived from the iminodibenzyl class of antipsychotics. This class includes other compounds such as clocapramine and mosapramine, which share similar therapeutic uses. The compound's chemical formula is , with a molar mass of approximately . It is commonly administered orally and exists in various formulations, including its dihydrochloride salt form for enhanced solubility and bioavailability .
The synthesis of carpipramine dihydrochloride involves several chemical reactions that can be categorized into multi-step processes. While specific synthetic routes are not extensively detailed in the available literature, general methods for synthesizing similar compounds typically include:
These synthetic strategies are often optimized for yield and purity, employing techniques such as chromatography to isolate the desired product .
The molecular structure of carpipramine dihydrochloride consists of a complex arrangement that includes multiple aromatic rings and nitrogen-containing groups. The compound's three-dimensional conformation plays a critical role in its interaction with biological targets.
The detailed structural data can be represented using various chemical notation systems such as SMILES or InChI codes, which help in computational modeling and further pharmacological studies .
Carpipramine dihydrochloride participates in several chemical reactions relevant to its therapeutic action:
Understanding these reactions is crucial for optimizing dosing regimens and minimizing side effects associated with antipsychotic treatments .
Carpipramine exerts its therapeutic effects primarily through antagonism at dopamine D2 receptors and partial agonism at serotonin 5-HT1A receptors. This dual action helps balance dopaminergic activity in the brain:
This mechanism highlights carpipramine's atypical profile compared to traditional antipsychotics, which predominantly focus on dopamine receptor antagonism alone .
Carpipramine dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring effective delivery in clinical settings .
Carpipramine dihydrochloride has significant applications in psychiatry:
Carpipramine dihydrochloride (Chemical Abstracts Service Registry Number 7075-03-8 or 60452-13-3 for hydrate forms) is a dibenzazepine-class antipsychotic agent. Its systematic IUPAC name is 1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide dihydrochloride [3] [7]. The molecular formula is C₂₈H₄₂Cl₂N₄O₂ (hydrate: C₂₈H₄₂Cl₂N₄O₂·H₂O), with a molecular weight of 519.55 g/mol for the anhydrous form and 537.6 g/mol for the hydrate [5] [7]. The free base (carpipramine) has a molecular formula of C₂₈H₃₈N₄O (446.64 g/mol) [3].
The compound features a tricyclic dibenzazepine core linked via a propyl chain to a 4-piperidinopiperidine carboxamide group. Stereochemical analysis confirms no chiral centers exist in the molecule, eliminating concerns about enantiomeric activity differences. The extended aliphatic chain and carboxamide moiety confer conformational flexibility, influencing receptor binding kinetics [3] [7].
Table 1: Atomic Composition and Key Identifiers
Property | Value |
---|---|
Empirical Formula (Anhydrous) | C₂₈H₄₂Cl₂N₄O₂ |
Molecular Weight | 519.55 g/mol |
Canonical SMILES | C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.O.Cl.Cl |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 5 |
Limited public data exist on single-crystal X-ray diffraction studies of carpipramine dihydrochloride. Its solid-state structure is characterized as a dihydrochloride salt, with protonation likely occurring at the aliphatic nitrogen atoms of the piperidine rings [5] [6]. The dihydrochloride form enhances aqueous solubility and crystallinity compared to the free base.
Polymorphism screening indicates two primary solid forms:
No thermotropic liquid crystalline phases or co-crystals have been reported. Batch-dependent crystallinity variations necessitate controlled crystallization protocols for pharmaceutical processing [5].
Solubility: Carpipramine dihydrochloride is freely soluble in water (>50 mg/mL at 25°C) and methanol, sparingly soluble in ethanol, and insoluble in nonpolar solvents like hexane. The hydrate form shows reduced solubility in cold water (∼30 mg/mL) [5] [6].
Stability:
Ionization Constants:
Table 2: Experimental Physicochemical Parameters
Property | Conditions | Value |
---|---|---|
Water Solubility | 25°C, anhydrous | >50 mg/mL |
Log P (Octanol-Water) | Free base | 4.1 (estimated) |
pKa | 25°C, aqueous solution | 3.9, 8.2 |
Stability | pH 7.4, 37°C | t₉₀ > 24 hours |
Carpipramine’s structure bridges classical tricyclic antidepressants (e.g., imipramine) and butyrophenone antipsychotics (e.g., haloperidol) [2] [3]. Key structural comparisons include:
Dibenzazepine Core vs. Phenothiazine: Unlike phenothiazine-based antipsychotics (e.g., chlorpromazine), carpipramine’s dibenzazepine core lacks sulfur, reducing oxidation potential and altering electron distribution. This increases rigidity compared to phenothiazines but maintains π-π stacking capability [3] [8].
Side Chain Variations:
Haloperidol Analog: Haloperidol’s butyrophenone group is replaced by a carboxamide-linked piperidine, reducing σ-receptor affinity and extrapyramidal side-effect liability [8].
Receptor Affinity Implications:
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4